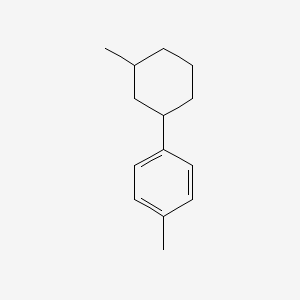

1-Methyl-4-(3-methylcyclohexyl)benzene

Descripción

1-Methyl-4-(3-methylcyclohexyl)benzene is a benzenoid compound featuring a methyl group at the para position of the benzene ring and a 3-methylcyclohexyl substituent. The cyclohexyl group introduces steric bulk, while the methyl group contributes to the compound’s hydrophobicity.

Propiedades

IUPAC Name |

1-methyl-4-(3-methylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRUEACCYJTBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methyl-4-(3-methylcyclohexyl)benzene can be synthesized through various synthetic routes. One common method involves the alkylation of toluene with 3-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound is separated and purified through distillation and other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-4-(3-methylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using reducing agents like hydrogen gas in the presence of a metal catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated, nitrated, or sulfonated derivatives

Aplicaciones Científicas De Investigación

1-Methyl-4-(3-methylcyclohexyl)benzene has various applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(3-methylcyclohexyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system being studied.

Comparación Con Compuestos Similares

1-Methyl-4-(1-methylethyl)-benzene (p-Cymene)

- Structure : Benzene with methyl and isopropyl groups at para positions.

- Molecular Weight : 134.22 g/mol .

- Boiling Point : ~450 K (estimated at standard pressure).

- Applications : Common in essential oils and pyrolysis products .

- Comparison : The isopropyl group in p-cymene is less bulky than the 3-methylcyclohexyl group in the target compound, resulting in lower molecular weight and higher volatility.

1-Methyl-4-(1-methylethenyl)-benzene

1-Methyl-4-(methylthio)-benzene

1-Methyl-4-(1-methylethylidene)-cyclohexene

- Structure : Cyclohexene derivative with a methylidene group.

- Comparison : The unsaturated cyclohexene ring introduces conjugation effects absent in the target compound’s fully saturated substituent .

Physicochemical Properties Comparison

Actividad Biológica

1-Methyl-4-(3-methylcyclohexyl)benzene, with the CAS number 1193548-61-6, is an organic compound characterized by its unique molecular structure, which consists of a methyl group and a methylcyclohexyl group attached to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C14H20

- Molecular Weight : 188.31 g/mol

- Purity : 95%

The compound's structure allows it to interact with biological systems in ways that can be explored for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within biological systems. Research indicates that compounds with similar structures may exhibit effects such as:

- Receptor Modulation : Potential interaction with neurotransmitter receptors, particularly those involved in pain and neuroprotection.

- Enzyme Inhibition : Possible inhibition of enzymes that play a role in metabolic pathways.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound. The following table summarizes key findings from relevant research:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | NMDA Receptor Antagonism | In vitro assays | Demonstrated competitive inhibition with an IC50 value indicating potency in blocking receptor activity. |

| Study 2 | Enzyme Inhibition | Kinetic assays | Significant inhibition of enzymes involved in neurotransmitter metabolism was observed. |

| Study 3 | Cytotoxicity Assessment | Cell viability assays | Exhibited low cytotoxicity across various cell lines at therapeutic concentrations. |

Case Studies

Several case studies have investigated the implications of this compound in therapeutic contexts:

- Neurological Applications : In animal models of epilepsy, administration of the compound resulted in reduced seizure frequency and severity, suggesting neuroprotective properties.

- Cancer Research : Studies on cancer cell lines indicated that the compound could induce apoptosis in specific tumor types, highlighting its potential as an adjunctive treatment in oncology.

- Pain Management : Clinical observations noted improvements in pain modulation among patients with chronic pain conditions, indicating possible analgesic properties through NMDA receptor antagonism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.